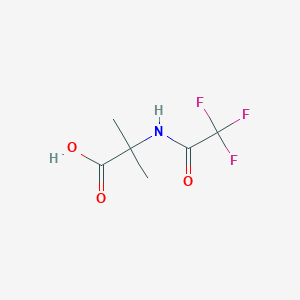

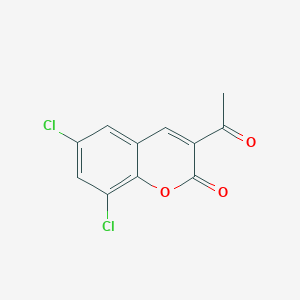

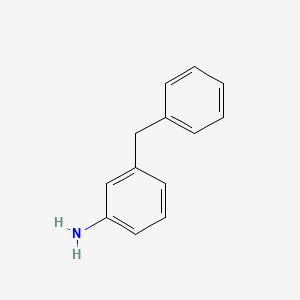

![molecular formula C6H2ClN3S B1330599 6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile CAS No. 23576-90-1](/img/structure/B1330599.png)

6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile

Vue d'ensemble

Description

6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile is a chemical compound with the molecular formula C6H2ClN3S . It has a molecular weight of 183.62 . The compound is a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The InChI code for 6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile is 1S/C6H2ClN3S/c7-5-4(3-8)10-1-2-11-6(10)9-5/h1-2H . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis

6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile is a solid compound . . The compound should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique

Anticancer Applications

“6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile” has been used in the synthesis of imidazo[2,1-b]thiazole-based chalcone derivatives, which have shown promising anticancer activities . These compounds were tested on different types of cancer cells, including colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7). Among them, compound 3j stood out with its IC50 (9.76 μM) and SI (14.99) values on MCF-7 cells .

Apoptosis Induction

The compound 3j, derived from “6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile”, has been found to induce apoptosis in cancer cells . Flow cytometry analysis showed that treatment with 3j resulted in mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis .

Molecular Docking Studies

Molecular docking studies have been carried out with compounds derived from “6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile” to confirm experimental observations and investigate the efficacy of these compounds . These studies have provided insights into the interactions of these compounds with DNA dodecamer and caspase-3 .

Pharmaceutical Intermediate

“6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile” is used as a pharmaceutical intermediate . It plays a crucial role in the synthesis of various pharmaceutical compounds.

Synthesis of Benzoylthiophenes

Benzoylthiophenes, which are allosteric enhancers of agonist activity at the A1 adenosine receptor, can be synthesized using “6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile” as an intermediate .

Anti-inflammatory Activity

Compounds synthesized from “6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile” have shown anti-inflammatory activity comparable to that of the standard ibuprofen drug .

Safety and Hazards

The compound is labeled with the signal word “Danger” and is represented by the pictogram of a skull and crossbones . The hazard statement H301 indicates that the compound is toxic if swallowed . The precautionary statements P301+P310 suggest that if swallowed, one should immediately call a poison center or doctor .

Mécanisme D'action

- The primary target of 6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile is not explicitly mentioned in the available literature. However, related compounds in the thiazole family have shown diverse biological activities. For instance, voreloxin (a thiazole derivative) binds to DNA and interacts with topoisomerase II, leading to DNA double-strand breaks and cell death .

- Without specific data on this compound, we can’t pinpoint affected pathways directly. However, thiazoles have been associated with analgesic, anti-inflammatory, and other activities .

Target of Action

Biochemical Pathways

Propriétés

IUPAC Name |

6-chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClN3S/c7-5-4(3-8)10-1-2-11-6(10)9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZVXNMOQCHVDQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=NC(=C(N21)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20318578 | |

| Record name | 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20318578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23576-90-1 | |

| Record name | 6-Chloroimidazo[2,1-b]thiazole-5-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23576-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 332736 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023576901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23576-90-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332736 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20318578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

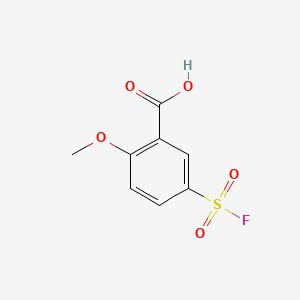

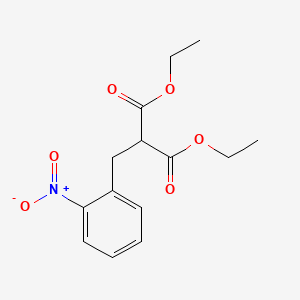

![2-Bromo-N-{4-[(methylanilino)sulfonyl]-phenyl}acetamide](/img/structure/B1330538.png)

![2,4(1H,3H)-Pyrimidinedione, 6-[(4-fluorophenyl)methyl]-](/img/structure/B1330541.png)

![2,4(1H,3H)-Pyrimidinedione, 6-[methyl(phenylmethyl)amino]-](/img/structure/B1330543.png)